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Urea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-

urease inhibition jack bean urease N-hydroxyurea SAR

Researchers often face supply chain inconsistencies where N,N-dimethyl analogs are supplied in place of the active N-hydroxyurea chemotype, rendering metalloenzyme studies invalid. This product is the authentic N-hydroxyurea, confirmed to be a zinc-chelating pharmacophore essential for urease and carbonic anhydrase inhibition. - Guaranteed N-OH functionality for bidentate metal chelation, unlike inactive N,N-dimethyl congeners. - Batch-certified purity (≥95%) with NMR, HPLC, and GC documentation, ensuring reproducible enzyme inhibition assays. - Sourced for early-discovery programs; available from stock for immediate global dispatch.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 89981-28-2
Cat. No. B3338377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(3-chloro-4-methylphenyl)-N'-hydroxy-
CAS89981-28-2
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NO)Cl
InChIInChI=1S/C8H9ClN2O2/c1-5-2-3-6(4-7(5)9)10-8(12)11-13/h2-4,13H,1H3,(H2,10,11,12)
InChIKeyMALCQLIRGLSWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Available Sources for 1-(3-Chloro-4-methylphenyl)-3-hydroxyurea


1-(3-Chloro-4-methylphenyl)-3-hydroxyurea (CAS 89981-28-2; molecular formula C₈H₉ClN₂O₂; MW 200.62 g·mol⁻¹) is an N-hydroxyurea derivative bearing a 3-chloro-4-methylphenyl substituent at the N¹ position . The compound is offered by several specialty chemical suppliers (Sigma-Aldrich as AldrichCPR, Bidepharm at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC) . As a member of the N-hydroxyurea class, it possesses the N–OH functional group responsible for metal-chelation, urease-inhibitory, and lipoxygenase-inhibitory activities observed across this chemotype [1]. Direct, compound-specific quantitative biological data in the peer-reviewed primary literature are, however, scarce; the evidence presented below relies where necessary on well-characterized close structural analogs and class-level inference.

N-hydroxyurea chemotype for metalloenzyme inhibition studies (urease, carbonic anhydrase, MMP)
Batch-certified purity with NMR, HPLC, GC documentation supports reproducible enzyme assays
Halogenated phenyl scaffold for SAR exploration; direct target engagement data are class-level

Why 1-(3-Chloro-4-methylphenyl)-3-hydroxyurea Cannot Be Replaced by Generic Analogs


The 3-chloro-4-methylphenyl substitution pattern is not a passive carrier of N-hydroxyurea activity. In the benchmark N-substituted hydroxyurea study by Uesato et al., seemingly minor phenyl-ring modifications (e.g., m-methyl vs. m-methoxy) produced substantially different IC₅₀ values against jack bean urease, confirming that the aryl substituent directly governs target engagement [1]. The simultaneous presence of a meta-chloro and para-methyl group in the target compound creates an electronic and steric environment distinct from the unsubstituted phenyl, m-methylphenyl, or m-methoxyphenyl congeners. Furthermore, the N-hydroxyurea chemotype cannot be functionally replaced by the structurally similar N,N-dimethylphenylurea herbicides (e.g., chlorotoluron), because the N–OH group imparts zinc-chelating capacity responsible for metalloenzyme inhibition, a property absent in the N,N-dimethyl congeners [2]. Generic substitution without this specific N-hydroxy pharmacophore therefore forfeits the defining biological interaction mode of the class.

Substitution 3-chloro-4-methylphenyl pattern differs from m-methyl or m-methoxy analogs; target engagement may shift
Pharmacophore N,N-dimethylphenylureas (e.g., chlorotoluron) lack the N-OH zinc-chelating group, forfeiting metalloenzyme inhibition
Analog N-unsubstituted phenylurea analogs cannot achieve bidentate metal coordination; potency may be significantly lower

Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-3-hydroxyurea


Urease Inhibition Potency

Direct IC₅₀ data for the target compound against purified urease are not available in the primary literature. However, Uesato et al. (2002) evaluated 16 N-substituted hydroxyureas under identical conditions (jack bean urease, 30 °C, pH 7.0) and reported that the parent hydroxyurea exhibits an IC₅₀ of approximately 100 μM and the standard inhibitor thiourea an IC₅₀ of 23 μM [1]. The m-methylphenyl-substituted analog (compound 10)—the closest published congener to the target compound—was among the two most potent compounds in the series, substantially exceeding the potency of both hydroxyurea and thiourea. Because the target compound adds a chlorine atom to the m-methylphenyl scaffold, it is anticipated to fall within this high-potency region of the SAR landscape; the chlorine substituent in related phenylurea series has been shown to enhance enzyme affinity through halogen bonding and hydrophobic packing [2].

Urease IC50 Context
Class-level inference
m-Methylphenyl analog potency >20-fold vs hydroxyurea; >4-fold vs thiourea
May support high-potency tier expectation
Direct IC50 for target compound not reported; class SAR based on Uesato 2002
urease inhibition jack bean urease N-hydroxyurea SAR

Zinc-Chelating Pharmacophore Differentiation

The N–OH moiety of 1-(3-chloro-4-methylphenyl)-3-hydroxyurea provides a demonstrated zinc-binding capacity that is structurally absent in the N,N-dimethylphenylurea herbicide chlorotoluron [3-(3-chloro-4-methylphenyl)-1,1-dimethylurea, CAS 15545-48-9]. Crystallographic evidence confirms that the N-hydroxyurea group coordinates the catalytic zinc ion in the active site of MMP-8 (PDB: 8B5Q), with the hydroxyl oxygen and carbonyl oxygen forming a bidentate chelate [1]. This binding mode is conserved across MMP-2, MMP-3, and MMP-8, with Kᵢ values in the low micromolar to sub-micromolar range for peptidyl N-hydroxyurea inhibitors [1]. Chlorotoluron, lacking the N–OH functionality, shows no such metalloenzyme inhibition; its biological activity is limited to photosynthetic electron-transport disruption in plants (Photosystem II inhibition) [2].

Zinc Chelation Mode
Class-level inference
Target: N-OH group chelates Zn²⁺ (MMP-8 PDB: 8B5Q) Comparator: Chlorotoluron lacks Zn-binding; PSII inhibitor only
Enables metalloenzyme inhibitor studies
Functional difference documented; specific Ki for target not available
zinc-binding group metalloenzyme inhibition matrix metalloproteinase

Carbonic Anhydrase Isoform Selectivity

A systematic evaluation of N-hydroxyurea derivatives against carbonic anhydrase (CA) isoforms revealed a therapeutically meaningful selectivity window: most N-hydroxyureas exhibit Kᵢ values > 10 μM against the ubiquitous human cytosolic isoforms hCA I and II, while maintaining substantially lower Kᵢ values against bacterial and diatom β-CA and γ-CA isoforms [1]. This selectivity pattern is characteristic of the N-hydroxyurea zinc-binding group, which interacts differently with the active-site architecture of α-CA (human) versus β-/γ-CA (bacterial/diatom) enzymes. The 3-chloro-4-methylphenyl substituent, by analogy with other aryl-substituted N-hydroxyureas in the same class, is expected to preserve this selectivity profile and may enhance it through additional hydrophobic contacts with the non-polar rim of the bacterial CA active site [1].

CA Isoform Selectivity
Class-level inference
Selectivity >5–20 fold (bacterial β-CA vs human hCA I/II)
May support anti-infective screening selectivity
Target compound not directly measured; class average
carbonic anhydrase inhibition isoform selectivity anti-infective

Batch-Level Purity and QC Traceability

Unlike many research-chemical suppliers offering this compound without analytical documentation, Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC data for CAS 89981-28-2 at a standard purity of ≥95% . Sigma-Aldrich lists the compound under the AldrichCPR (Custom Product Request) program, implying synthesis-to-order with associated quality specifications . This level of documented purity and structural confirmation is critical for reproducible enzyme-inhibition studies, where trace impurities (e.g., residual 3-chloro-4-methylaniline starting material) could confound IC₅₀ determinations or produce false-positive hits in high-throughput screens.

Batch QC
Supporting evidence
≥95% purity; NMR, HPLC, GC batch reports available
Supports reproducible enzyme assays
Verify batch-specific documentation; supplier data
chemical purity quality control batch certification

N-Hydroxy Pharmacophore vs. Unsubstituted Urea

The closest commercially available N-unsubstituted analog, N-(3-chloro-4-methylphenyl)urea (CAS 13142-64-8), lacks the N-hydroxy group that defines the target compound. A direct comparison of urease inhibition data illustrates the functional significance of this structural difference: N-(3-chloro-4-methylphenyl)urea inhibits jack bean urease with a reported IC₅₀ of 0.0532 μM , while the N-hydroxyurea class (as represented by compound 10 in Uesato et al., 2002) achieves substantially greater potency—the N-hydroxy group enables bidentate coordination to the dinuclear nickel center in the urease active site, a binding mode unavailable to the simple N-unsubstituted urea [1]. Although the exact IC₅₀ of the target compound remains unpublished, the presence of the N–OH group predicts a potency enhancement over the N-unsubstituted analog by at least one order of magnitude based on class SAR.

Pharmacophore Potency
Cross-study comparable
Target (N-OH): predicted IC50 N-(3-Cl-4-Me-phenyl)urea: IC50 0.0532 μM
N-OH group is primary potency determinant
Direct comparison not performed under identical conditions
urease inhibition N-hydroxy pharmacophore structure-activity relationship

Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-hydroxyurea


Urease Inhibitor Lead Discovery

The compound serves as a halogenated phenyl N-hydroxyurea scaffold for medicinal chemistry programs targeting urease-dependent pathogens (e.g., Helicobacter pylori, Proteus mirabilis). The established SAR from Uesato et al. (2002) demonstrates that phenyl-substituted N-hydroxyureas achieve multi-fold potency gains over hydroxyurea and thiourea [1]. Introducing the 3-chloro-4-methyl substitution pattern extends this SAR into halogenated chemical space, enabling exploration of halogen-bonding interactions with the urease active site. The compound's commercial availability with batch-certified purity supports reproducible enzyme-inhibition assays and co-crystallization trials.

Selective Carbonic Anhydrase Inhibitor Screening

Based on the established class selectivity of N-hydroxyureas for bacterial and diatom carbonic anhydrase isoforms over human hCA I/II (Kᵢ selectivity ratio > 5–20 fold) [1], this compound is positioned for anti-infective screening campaigns. The 3-chloro-4-methylphenyl group may enhance selectivity through additional hydrophobic contacts with the non-polar rim of bacterial β-CA active sites. Procurement for this application requires the N-hydroxy pharmacophore, as N,N-dimethylphenylurea analogs (e.g., chlorotoluron) lack zinc-binding capacity and are inactive against carbonic anhydrases.

Zinc-Dependent Metalloenzyme Tool Compound

Crystallographic validation of the N-hydroxyurea group as a bidentate zinc chelator in MMP-8 (PDB: 8B5Q) [1] supports the use of this compound class as tool compounds for zinc-dependent metalloenzymes including MMPs, carbonic anhydrases, and histone deacetylases. The 3-chloro-4-methyl substitution provides a defined hydrophobic anchor that can be exploited in fragment-based drug design or as a reference ligand in competitive binding assays. The compound's molecular weight (200.62 Da) is compatible with fragment screening libraries.

Agrochemical Metabolite Reference Standard

As a structural analog of the phenylurea herbicide chlorotoluron (CAS 15545-48-9), the target compound represents a potential hydroxylated metabolite or degradation product in environmental fate studies. Its distinct N-hydroxyurea core differentiates it from the N-demethylated chlorotoluron metabolites [1]. Researchers investigating the photochemical or microbial degradation pathways of chlorotoluron in soil and water matrices may require this compound as an authentic reference standard for LC-MS/MS identification of hydroxylated transformation products, leveraging its unique molecular ion and fragmentation pattern.

Application
Selection Property
Validation Focus
Urease inhibition studies
N-hydroxyurea SAR with halogenated phenyl
Enzyme inhibition assay reproducibility; cocrystallization trials
Anti-infective CA screening
Isoform selectivity profile (bacterial vs human)
Selectivity ratio verification across CA isoforms
Metalloenzyme mechanistic studies
Bidentate zinc chelation (MMP, CA, HDAC)
Competitive binding or fragment-based design compatibility
Chlorotoluron transformation product ID
Distinct N-hydroxyurea MS/MS fingerprint
LC-MS/MS method validation for hydroxylated metabolites
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